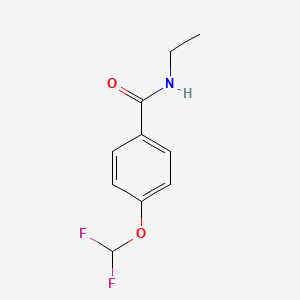![molecular formula C33H34N2O8 B14916736 Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14916736.png)
Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate is a complex organic compound with a unique structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified through various steps to obtain the desired compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in drug development due to its ability to interact with various biological targets. In industry, it can be used in the development of new materials and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxylic acid . These compounds share a similar indole core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.
Propiedades
Fórmula molecular |
C33H34N2O8 |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
ethyl 4,10-bis(4-ethoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C33H34N2O8/c1-6-41-20-13-9-18(10-14-20)34-28(36)23-22-17(4)25(32(40)43-8-3)33(5,26(23)30(34)38)27-24(22)29(37)35(31(27)39)19-11-15-21(16-12-19)42-7-2/h9-16,22-24,26-27H,6-8H2,1-5H3 |
Clave InChI |
MHVMSWYLOIBQDP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)

